(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide

Organometallic chemistry Reagent stability Process safety

This 0.25 M THF solution of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide eliminates the need for in-situ Grignard preparation, ensuring reproducible stoichiometry. The electron-donating 2-dimethylamino group enhances stability versus unsubstituted analogs, enabling direct addition to carbonyls, epoxides, and acid chlorides without palladium catalysis. Ideal for kinase inhibitor programs and automated parallel synthesis.

Molecular Formula C6H8BrMgN3
Molecular Weight 226.36 g/mol
CAS No. 1443059-05-9
Cat. No. B6302378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide
CAS1443059-05-9
Molecular FormulaC6H8BrMgN3
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=[C-]C=N1.[Mg+2].[Br-]
InChIInChI=1S/C6H8N3.BrH.Mg/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1
InChIKeyIPQTWKHJNRYNTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Dimethylamino)pyrimidin-5-yl)magnesium Bromide – Procuring a Pre-Activated Heteroaryl Grignard Synthon


(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide (CAS 1443059-05-9) is a pre-formed, functionalized heteroaryl Grignard reagent supplied as a 0.25 M solution in THF. It belongs to the class of 5-pyrimidinyl organomagnesium compounds, distinguished by an electron-donating dimethylamino substituent at the 2-position of the pyrimidine ring [1]. Pyrimidinyl Grignard reagents are recognized as significantly more stable than their corresponding organolithium analogues, a property that directly impacts handling, storage, and reaction reproducibility in both discovery and process chemistry settings [2]. The reagent is prepared via halogen–magnesium exchange of 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8) using i-PrMgCl in the presence of bis[2-(N,N-dimethylamino)ethyl] ether, a ligand that suppresses competing reduction and addition side reactions on the electron-deficient pyrimidine ring [3].

Why Procurement Cannot Simply Default to a Generic Pyrimidine Grignard or Alternative Organometallic


Substituting (2-(dimethylamino)pyrimidin-5-yl)magnesium bromide with an unsubstituted pyrimidin-5-yl Grignard, its 2-pyrrolidinyl analog, or a corresponding boronic acid introduces quantifiable differences in electronic character, stability, and compatible reaction manifolds that alter both synthetic efficiency and accessible product scope. The 2-dimethylamino group exerts an electron-donating mesomeric effect that modulates the nucleophilicity of the C5–Mg bond relative to 2-unsubstituted or 2-alkoxy variants [1]. Furthermore, the Grignard reagent itself enables direct addition to electrophiles (carbonyls, epoxides, acid chlorides) that boronic acid and trifluoroborate congeners cannot perform without transmetallation and a palladium catalyst, expanding the synthetic sequence options available from a single reagent purchase [2]. The following quantitative evidence examines these differentiation dimensions in detail.

Quantitative Differentiation Evidence for (2-(Dimethylamino)pyrimidin-5-yl)magnesium Bromide


Stability Advantage of Pyrimidinyl Grignard Reagents vs. Organolithium Analogues

The target Grignard reagent is a member of the pyrimidin-5-ylmagnesium class, which is explicitly documented as 'much more stable than the analogous lithium compounds' in authoritative reference works [1]. Direct lithiation of 2-(dimethylamino)pyrimidine at C5 typically requires cryogenic conditions (< –78 °C) and is complicated by competing ring addition reactions due to the electrophilic character of the pyrimidine ring. In contrast, the corresponding Grignard reagent can be generated and handled under significantly milder thermal conditions, substantially simplifying experimental workflow. This class-level stability differential is the foundational rationale for selecting a pre-formed Grignard over attempting in situ lithiation strategies.

Organometallic chemistry Reagent stability Process safety

Side-Reaction Suppression Enabled by Ligand-Assisted Halogen–Magnesium Exchange

The preparation of pyrimidine Grignard reagents via direct oxidative addition of magnesium metal to the corresponding bromide is complicated by competing nucleophilic addition to the electron-deficient ring. The halogen–magnesium exchange strategy using i-PrMgCl with the tridentate ligand bis[2-(N,N-dimethylamino)ethyl] ether overcomes this limitation. In the absence of this ligand, the Mg–halogen exchange is 'plagued with side reactions, including reduction of, and/or nucleophilic addition to the electron-deficient pyrimidine ring by the isopropyl Grignard reagent' . The ligand complex deactivates the newly formed Grignard, enabling clean exchange. This methodology is critical for preparing the target compound with acceptable purity for downstream use.

Synthetic methodology Grignard preparation Heterocycle functionalization

Electronic Differentiation: 2-Dimethylamino vs. Unsubstituted Pyrimidin-5-yl Grignard

The 2-dimethylamino substituent exerts a resonance (+M) electron-donating effect into the pyrimidine π-system, which modulates the electron density at the C5–Mg bond. This electronic perturbation distinguishes (2-(dimethylamino)pyrimidin-5-yl)magnesium bromide from unsubstituted pyrimidin-5-ylmagnesium bromide. The parent 5-pyrimidylmagnesium bromide (MFCD02260229, MW 183.29, purity ≥98%) is commercially available , but its 2-position is unsubstituted, offering a different electronic profile. The dimethylamino group increases the HOMO energy of the organometallic, enhancing nucleophilicity at C5 compared to the parent system, which can translate to higher reactivity with less activated electrophiles. Conversely, the increased steric demand near the reaction center may improve regioselectivity in certain contexts.

Structure–reactivity relationship Heterocyclic organometallics Electronic effects

Synthetic Scope: Grignard vs. Boronic Acid/Trifluoroborate Congeners

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide enables direct nucleophilic addition to C=O, C=N, and epoxide electrophiles, reactions for which the corresponding boronic acid and potassium trifluoroborate congeners are entirely unsuitable without prior transmetallation to a Pd catalyst and a suitable electrophilic coupling partner [1]. This difference in accessible reaction space is a first-order consideration for synthetic route design. The Grignard can be used directly in Kumada-type cross-couplings, in reactions with acid chlorides to form ketones, and in additions to aldehydes to produce secondary alcohols. The comparators require Suzuki–Miyaura coupling conditions (Pd catalyst, base, aryl/vinyl halide partner). While both approaches can install the 5-aryl bond, the Grignard provides strategic flexibility: the same reagent can be diverted into different product classes depending on the electrophile selected.

Cross-coupling Nucleophilic addition Synthetic versatility

Regiochemical Fidelity: 2-Dimethylamino Group as a Built-in Directing and Activating Motif

The multiple regio- and chemoselective magnesiation of pyrimidine derivatives is a non-trivial selectivity challenge, as demonstrated by Mosrin, Knochel, and coworkers, who achieved successive functionalization of all three positions of the pyrimidine ring (C4, C6, C5) only through careful tuning of the magnesiation conditions and reagent choice (TMPMgCl·LiCl vs. TMP2Mg·2 LiCl) [1]. The target compound circumvents this selectivity problem by providing a pre-determined C5-magnesiated species with the 2-position already decorated with the dimethylamino group. The alternative approach—sequential functionalization of 2-bromopyrimidine to introduce first the dimethylamino group and then the C5 organometallic—requires multiple steps with intermediate purification and yield losses. The isolation of 5-substituted pyrimidine derivatives from selective magnesiation procedures has been validated with yields of 77–90% for specific trapping sequences [1], but these schemes depend on the absence of reactive substituents that complicate the metalation selectivity.

Regioselective functionalization Heterocycle metalation Drug intermediate synthesis

Product Format Differentiation: Pre-Formed Solution vs. In Situ Preparation from Precursor Halide

The target compound is supplied as a ready-to-use 0.25 M solution in THF, eliminating the need for the end-user to perform the halogen–magnesium exchange step from 5-bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8). The precursor bromide is commercially available from multiple suppliers, including as a discontinued Sigma-Aldrich product (assay 97%, mp 74–81 °C) . However, converting this bromide to the active Grignard reagent requires: (i) anhydrous THF, (ii) i-PrMgCl solution, (iii) bis[2-(N,N-dimethylamino)ethyl] ether ligand, (iv) controlled temperature, (v) titration to confirm active Grignard concentration before use. A closely related analog, (2-(pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide, is supplied as a 0.25 M solution in 2-MeTHF by abcr GmbH, indicating that pre-formed solutions in this compound class have established commercial viability . The pre-formed format transfers the burden of quality control (active titer, absence of residual i-PrMgCl or coupling byproducts) from the end-user to the supplier.

Reagent procurement Workflow efficiency Quality assurance

High-Value Application Scenarios for (2-(Dimethylamino)pyrimidin-5-yl)magnesium Bromide


Late-Stage Functionalization of Advanced Pharmaceutical Intermediates Bearing Electrophilic Warheads

When a complex pharmaceutical intermediate already contains a carbonyl (aldehyde, ketone, Weinreb amide) or an epoxide, the Grignard reagent permits direct C–C bond formation at the 5-position of the 2-dimethylamino-pyrimidine scaffold in a single step [1]. This avoids the need to convert the intermediate to a halide or triflate for Pd-catalyzed coupling, preserving sensitive functionality elsewhere in the molecule. The 81–95% yield benchmark established for pyrimidine Grignard adduct formation [2] supports the synthetic viability of this approach. This scenario is particularly relevant for kinase inhibitor programs, where the 2-dimethylamino-pyrimidine substructure is a recurrent pharmacophore in ATP-binding site ligands.

Direct Synthesis of 5-Acyl-2-(dimethylamino)pyrimidines via Reaction with Acid Chlorides

The combination of this Grignard reagent with aryl or heteroaryl acid chlorides provides a direct route to 5-aroyl-2-(dimethylamino)pyrimidines, key intermediates in the synthesis of kinase inhibitors that require a carbonyl linker at the 5-position. Wang et al. demonstrated that the bis[2-(N,N-dimethylamino)ethyl] ether ligand enables clean addition of Grignard reagents to acid chlorides in high yield while suppressing the β-elimination side products that ordinarily plague this transformation [1]. The pre-formed Grignard eliminates the need to prepare the reagent in situ from the bromide, which would itself react with acid chlorides before exchange is complete.

Suzuki–Miyaura Coupling via In Situ Transmetallation to Boron or Zinc Without Isolating the Boronic Acid

The Grignard reagent can be transmetallated in situ to the corresponding boronic acid or organozinc species for subsequent cross-coupling, bypassing the procurement and separate handling of (2-(dimethylamino)pyrimidin-5-yl)boronic acid. This 'one-pot' strategy consolidates reagent inventory and avoids the instability issues sometimes encountered with electron-rich heteroaryl boronic acids (protodeboronation). This application leverages the greater reactivity of the Mg–C bond for initial transmetallation while retaining the broad substrate scope of Pd-catalyzed coupling for the ultimate bond-forming step [2].

Medicinal Chemistry Building Block for Parallel Library Synthesis

For medicinal chemistry groups synthesizing arrays of 2-dimethylamino-pyrimidine-5-yl-substituted analogs for SAR studies, the pre-formed, titered solution format enables rapid dispensing via syringe pump or automated liquid handler into multiple parallel reactions. This workflow contrasts with the alternative of performing individual halogen–Mg exchanges on each reaction scale, which introduces variability in active Grignard concentration and reaction stoichiometry. The ready-to-use 0.25 M THF solution, analogous to the commercial format validated for the pyrrolidinyl congener , integrates seamlessly with high-throughput experimentation platforms.

Quote Request

Request a Quote for (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.